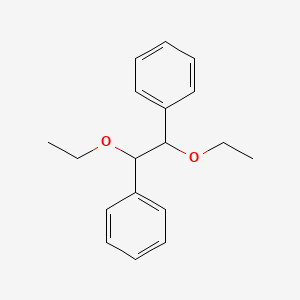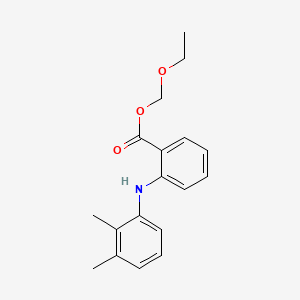
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxymethyl ester group, and the amino group is substituted with a 2,3-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((2,3-dimethylphenyl)amino)benzoic acid with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, methyl ester: This compound is similar but has a methyl ester group instead of an ethoxymethyl ester group.
Benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
The presence of the ethoxymethyl ester group in benzoic acid, 2-((2,3-dimethylphenyl)amino)-, ethoxymethyl ester provides unique chemical properties, such as increased solubility and reactivity, compared to its methyl and ethyl ester counterparts. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
29098-16-6 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
ethoxymethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C18H21NO3/c1-4-21-12-22-18(20)15-9-5-6-10-17(15)19-16-11-7-8-13(2)14(16)3/h5-11,19H,4,12H2,1-3H3 |
InChI 键 |
CLWUZCKPXYACHA-UHFFFAOYSA-N |
规范 SMILES |
CCOCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


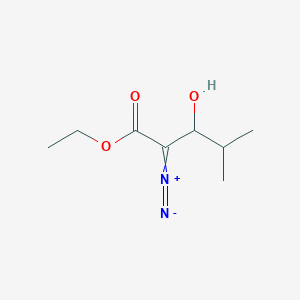
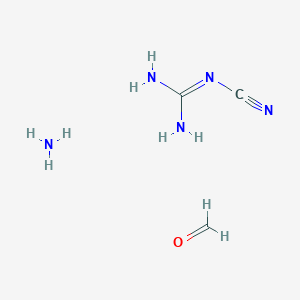


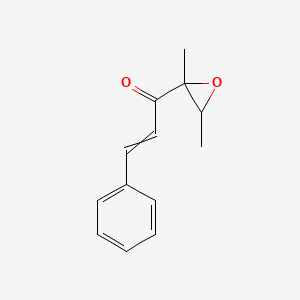
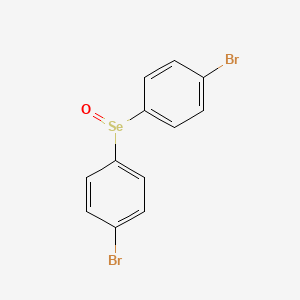
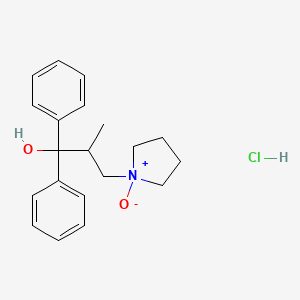
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)

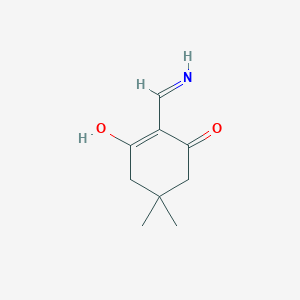
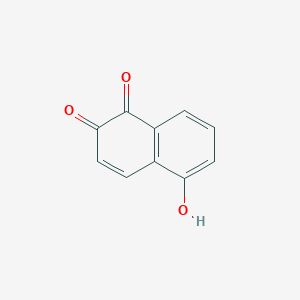
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
